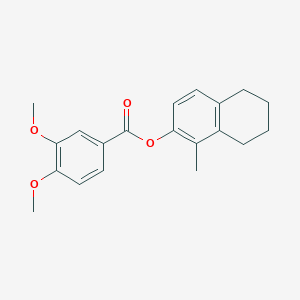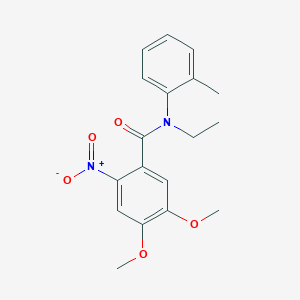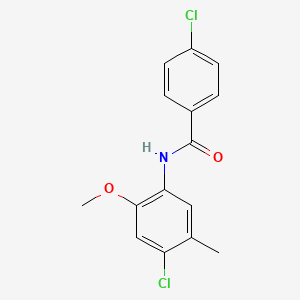
1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate, also known as A-836339, is a synthetic compound that acts as a potent and selective cannabinoid receptor agonist. It has been the subject of extensive scientific research due to its potential applications in the treatment of various medical conditions.
Mécanisme D'action
1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate acts as a selective agonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and have been implicated in the regulation of inflammation and immune responses. 1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate has been shown to activate CB2 receptors in a dose-dependent manner, leading to the modulation of various signaling pathways.
Biochemical and Physiological Effects:
1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce inflammation and oxidative stress in various cell types, including microglia and astrocytes. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which play important roles in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate has several advantages as a research tool. It is highly selective for CB2 receptors, which allows for the study of the specific effects of CB2 activation. It also has a long half-life, which allows for sustained effects over time. However, there are limitations to its use in laboratory experiments, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for the study of 1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate. One area of interest is its potential use in the treatment of neuroinflammatory and neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of chronic pain and opioid addiction. Further research is needed to fully understand the effects of 1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate involves several steps, starting with the preparation of 1-methyl-5,6,7,8-tetrahydro-2-naphthaldehyde. This intermediate is then reacted with 3,4-dimethoxybenzylamine to yield the final product. The synthesis has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. It has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-13-16-7-5-4-6-14(16)8-10-17(13)24-20(21)15-9-11-18(22-2)19(12-15)23-3/h8-12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOYEGXRNGOCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCCC2)OC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 3,4-dimethoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate](/img/structure/B5731992.png)
![N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5731999.png)



![3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5732020.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5732051.png)


![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)
![4-(4-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5732067.png)